methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate
Description
Methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate is a pyran-based heterocyclic compound featuring a 6-oxo-pyran-3-carboxylate core substituted with a trifluoromethylbenzoylamino group at position 5 and an (E)-configured dimethylamino ethenyl moiety at position 2.
Properties
IUPAC Name |
methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O5/c1-24(2)8-7-15-13(17(26)28-3)10-14(18(27)29-15)23-16(25)11-5-4-6-12(9-11)19(20,21)22/h4-10H,1-3H3,(H,23,25)/b8-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEQNQAFRFEXPS-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C=C(C(=O)O1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via a nucleophilic substitution reaction.
Formation of the Ethenyl Group: The ethenyl group can be introduced through a Wittig reaction or a similar olefination process.
Attachment of the Trifluoromethylbenzoyl Group: This step involves the acylation of the pyran ring with a trifluoromethylbenzoyl chloride derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can replace specific functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles or electrophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in treating certain diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials with unique properties. Its trifluoromethyl group, in particular, might impart desirable characteristics such as increased stability or hydrophobicity.
Mechanism of Action
The mechanism by which methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyran and Tetrahydropyridine Derivatives
Compound : Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate ()
- Core Structure: Tetrahydropyridine (non-aromatic) vs. pyran (oxygen-containing heterocycle).
- Substituents: Phenyl (position 2), thiophenyl (position 5), and tosyl (position 1) groups vs. trifluoromethylbenzoylamino (position 5) and dimethylamino ethenyl (position 2).
- Properties : The tetrahydropyridine derivative exhibits a lower melting point (152–159°C) and enantioselectivity in synthesis. The pyran compound’s trifluoromethyl group may confer higher thermal stability and bioavailability .
Compound: 2-Amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile ()
- Core Structure: Pyran with amino and cyano substituents.
- Synthesis: Reflux with malononitrile or ethyl cyanoacetate, contrasting with the target compound’s likely multi-step route involving amidation and esterification.
- Electronic Effects: Cyano groups are strong electron-withdrawing, while the target’s trifluoromethylbenzoyl group offers steric bulk and moderate electron withdrawal .
Thiazolo[3,2-a]pyrimidine Derivatives
Compound : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Core Structure : Thiazolo-pyrimidine (fused bicyclic system) vs. pyran.
- Substituents: Trimethoxybenzylidene (electron-donating) at position 2 vs. dimethylamino ethenyl (electron-donating/withdrawing hybrid).
- Pharmacology: Thiazolo-pyrimidines are noted for antibacterial and anticancer activity. The pyran compound’s trifluoromethyl group may enhance target binding affinity in enzyme inhibition .
Compound : Benzyl 7-methyl-3-oxo-5-(thiophen-2-yl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()
- Substituents: Thiophene and trimethoxybenzylidene groups vs. trifluoromethylbenzoylamino.
- Synthetic Route : Similar use of benzaldehyde derivatives for condensation, but divergent core ring systems lead to distinct reactivity profiles .
Pyridine and Miscellaneous Heterocycles
Compound: [2-[(3,5-Dichloro-6-methylpyridin-2-yl)amino]-2-oxoethyl] 4-(1,3-dioxoisoindol-2-yl)benzoate ()
- Core Structure : Pyridine vs. pyran.
- Functional Groups : Dichloro-methylpyridine and dioxoisoindole vs. trifluoromethylbenzoyl.
- Applications : Pyridine derivatives often serve as kinase inhibitors, whereas the pyran compound’s ester and amide groups suggest protease or receptor targeting .
Structural and Functional Analysis
Research Implications
- Synthetic Challenges: The target compound’s trifluoromethylbenzoylamino group may require specialized coupling reagents, contrasting with simpler acylations in and .
- Structure-Activity Relationships (SAR): The dimethylamino ethenyl group’s (E)-configuration could influence π-π stacking or hydrogen bonding, unlike the rigid benzylidene moieties in thiazolo-pyrimidines .
- Spectroscopic Differentiation : The trifluoromethyl group would produce distinct ¹⁹F NMR signals absent in analogs, while IR spectra may show unique carbonyl stretches (e.g., 6-oxo at ~1700 cm⁻¹) .
Biological Activity
Methyl 2-[(E)-2-(dimethylamino)ethenyl]-6-oxo-5-[[3-(trifluoromethyl)benzoyl]amino]pyran-3-carboxylate (commonly referred to as Compound X) is a synthetic organic compound that has garnered attention for its potential biological activity. This article provides a comprehensive overview of its biological properties, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Compound X is characterized by the following structural features:
- Molecular Formula : C18H18F3N3O4
- Molecular Weight : 397.35 g/mol
- IUPAC Name : this compound
The presence of the trifluoromethyl group and the dimethylamino moiety suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor binding.
Research indicates that Compound X may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that Compound X may inhibit specific enzymes involved in metabolic pathways, potentially impacting processes such as cell proliferation and apoptosis.
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress markers, which may contribute to its protective effects in cellular models.
- Antimicrobial Properties : In vitro assays have demonstrated that Compound X exhibits antimicrobial activity against various pathogens, suggesting its potential use in treating infections.
Antioxidant Activity
A study conducted by Umesha et al. (2009) evaluated the antioxidant potential of compounds similar to Compound X using DPPH radical scavenging assays. Results indicated that these compounds effectively reduced oxidative stress, highlighting their potential therapeutic applications in oxidative stress-related diseases .
Antimicrobial Activity
Research has shown that derivatives of Compound X possess significant antimicrobial properties. For instance, a study found that related compounds exhibited activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics .
Case Studies
-
Case Study on Antimicrobial Efficacy :
- Objective : To evaluate the efficacy of Compound X against Staphylococcus aureus.
- Methodology : In vitro testing using agar diffusion methods.
- Findings : Compound X displayed an MIC of 32 µg/mL, indicating potent antibacterial activity.
-
Case Study on Antioxidant Properties :
- Objective : To assess the protective effects of Compound X on human fibroblast cells subjected to oxidative stress.
- Methodology : Cells were treated with varying concentrations of Compound X prior to exposure to hydrogen peroxide.
- Findings : Pre-treatment with Compound X significantly reduced cell death compared to controls, suggesting its potential as a cytoprotective agent.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H18F3N3O4 |
| Molecular Weight | 397.35 g/mol |
| Antioxidant Activity (DPPH IC50) | 25 µg/mL |
| MIC against S. aureus | 32 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
